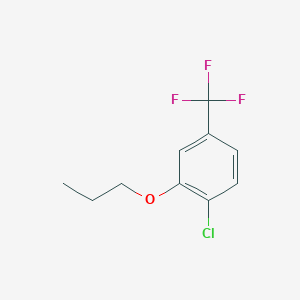
1-Chloro-2-propoxy-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-propoxy-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a chloro group, a propoxy group, and a trifluoromethyl group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Chloro-2-propoxy-4-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-chloro-4-(trifluoromethyl)benzene and propyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
1-Chloro-2-propoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.
Major Products: The products formed depend on the specific reaction conditions and reagents used, but may include various substituted benzene derivatives.
Applications De Recherche Scientifique
1-Chloro-2-propoxy-4-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the creation of novel materials with unique properties.
Industrial Chemistry: The compound is employed in various industrial processes, including the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-propoxy-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific application and context, but may include metabolic pathways, signal transduction pathways, and others.
Comparaison Avec Des Composés Similaires
1-Chloro-2-propoxy-4-(trifluoromethyl)benzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-chloro-4-propoxy-2-(trifluoromethyl)benzene and 2-chloro-4-(trifluoromethyl)pyridine.
Uniqueness: The presence of the propoxy group and the specific arrangement of substituents on the benzene ring confer unique chemical properties and reactivity to this compound.
Propriétés
IUPAC Name |
1-chloro-2-propoxy-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3O/c1-2-5-15-9-6-7(10(12,13)14)3-4-8(9)11/h3-4,6H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPIFPRZDFTBFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
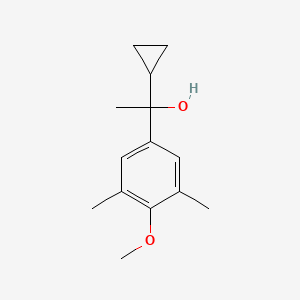
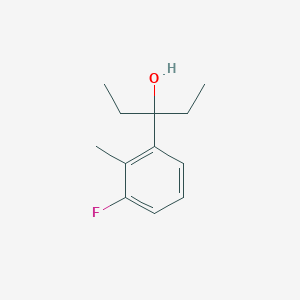
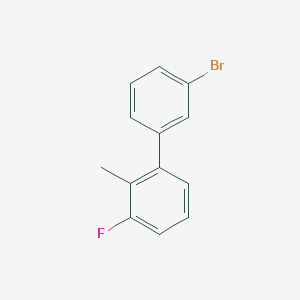
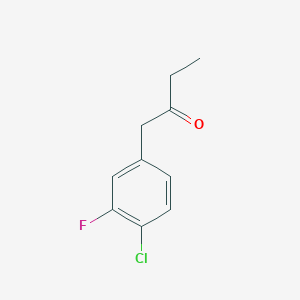

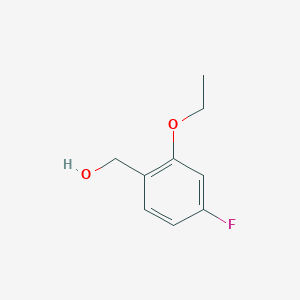
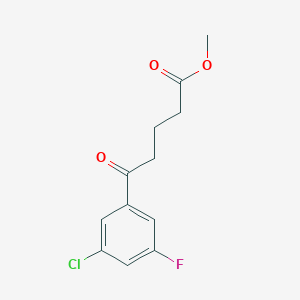
![1-(2,5-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol](/img/structure/B8000367.png)
![3-[2-(1,3-Dioxanyl)]-1-(2-methoxyphenyl)-1-propanol](/img/structure/B8000368.png)

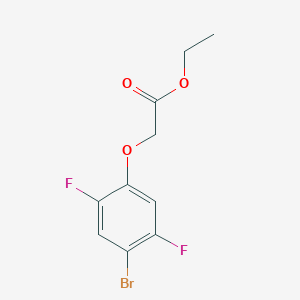
![O1-[2-(4-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate](/img/structure/B8000388.png)
![2-[(sec-Butyloxy)methyl]-4-fluorobenzaldehyde](/img/structure/B8000395.png)
![3-Chloro-4-[(4-fluorophenyl)methoxy]benzotrifluoride](/img/structure/B8000411.png)
